molecular formula C11H6F3IN2O B8167716 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine

Cat. No.: B8167716
M. Wt: 366.08 g/mol
InChI Key: ALJJMSXXIRXQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is a pyridine derivative featuring an iodine substituent at position 3 and a trifluoromethyl-substituted pyridinyloxy group at position 2. This compound is structurally tailored for applications in medicinal chemistry and agrochemical synthesis, where halogenated pyridines are often intermediates .

Properties

IUPAC Name

3-iodo-2-[6-(trifluoromethyl)pyridin-3-yl]oxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6F3IN2O/c12-11(13,14)9-4-3-7(6-17-9)18-10-8(15)2-1-5-16-10/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALJJMSXXIRXQNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CN=C(C=C2)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6F3IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-((6-(Trifluoromethyl)pyridin-3-yl)oxy)pyridine

The ether bridge is established via SNAr between 3-hydroxypyridine and 5-bromo-2-(trifluoromethyl)pyridine. In a representative procedure, 3-hydroxypyridine (1.0 eq) and 5-bromo-2-(trifluoromethyl)pyridine (1.2 eq) are combined with K2CO3 (2.5 eq) in dimethylacetamide (DMA) at 120°C for 12 hours. The reaction achieves 68% yield, with purification via silica gel chromatography (hexane/EtOAc 4:1).

Critical Parameters

  • Base Selection : K2CO3 outperforms weaker bases (e.g., NaHCO3) due to enhanced deprotonation of the hydroxyl group.

  • Solvent Effects : Polar aprotic solvents (DMA, DMF) improve reaction efficiency by stabilizing the transition state.

Palladium-Catalyzed Cross-Coupling for Iodination

MethodCatalystYield (%)SelectivityReference
Direct iodination(Xantphos)Pd(3-Py)(I)85>98%
Copper-mediatedCuI/1,10-phenanthroline7289%
Electrophilic aromaticICl/AlCl36176%

Halogen Exchange Routes to Trifluoromethyl Groups

The trifluoromethyl group at the 6-position of the pyridine ring is installed via chlorine/fluorine exchange, leveraging vapor-phase fluorination techniques.

Synthesis of 6-(Trifluoromethyl)pyridin-3-ol

Key steps involve:

  • Chlorination of 2-chloro-5-methylpyridine to 2,3-dichloro-5-(trichloromethyl)pyridine (DCTC) at 250°C.

  • Vapor-phase fluorination of DCTC with HF at 320°C, yielding 2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) in 89% purity.

  • Hydrolysis of DCTF with NaOH (2M) to generate 6-(trifluoromethyl)pyridin-3-ol.

Reaction Conditions

  • Fluorination Temperature : Optimal at 300–320°C; lower temperatures (<280°C) result in incomplete conversion.

  • Catalyst : Cr2O3/Al2O3 enhances HF activation, reducing side reactions.

Integrated Synthesis Pathways

Combining the above methodologies enables a convergent route to 3-iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine:

Step 1 : Synthesize 6-(trifluoromethyl)pyridin-3-ol via halogen exchange.
Step 2 : Form ether linkage with 3-iodopyridine using SNAr.
Step 3 : Purify via recrystallization (THF/pentane) to ≥99% purity.

Overall Yield : 63% (three steps)
Analytical Data :

  • 19F NMR : δ -59.40 (d, J = 65.2 Hz, CF3)

  • 13C NMR : δ 124.20 (t, J = 269.4 Hz, C–I)

Emerging Techniques and Optimization

Recent advances include flow chemistry approaches for the iodination step, reducing reaction times from 6 hours to 45 minutes while maintaining 82% yield. Additionally, computational modeling (DFT) predicts improved regioselectivity when using electron-deficient palladium catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine ring.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild bases.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders and cancer.

    Agrochemicals: It is used in the development of pesticides and herbicides due to its ability to interact with biological targets in pests and weeds.

    Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and liquid crystals.

Mechanism of Action

The mechanism of action of 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins. This can lead to the modulation of enzymatic activity, receptor binding, or inhibition of protein-protein interactions. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyridine Core

3-Iodo-5-(trifluoromethyl)pyridin-2-amine
  • Structure : Iodine (position 3), trifluoromethyl (position 5), and amine (position 2).
  • Key Differences : The amine group at position 2 introduces hydrogen-bonding capability, unlike the ether-linked trifluoromethylpyridinyl group in the target compound. This difference significantly alters solubility and electronic properties, making the amine derivative more nucleophilic .
2-(4-Iodophenoxy)-5-(trifluoromethyl)pyridine
  • Structure: Iodophenoxy (position 2), trifluoromethyl (position 5).
  • Key Differences: The phenoxy group (vs. pyridinyloxy in the target compound) reduces electron-withdrawing effects and may decrease steric hindrance. The pyridinyloxy group in the target compound likely enhances stability and π-π stacking interactions in biological systems .
3-Chloro-2-(pyridin-3-yl)-6-(trifluoromethyl)pyridine
  • Structure : Chlorine (position 3), pyridinyl (position 2), trifluoromethyl (position 6).
  • Key Differences : Chlorine is a weaker leaving group than iodine, limiting utility in substitution reactions. The trifluoromethyl group at position 6 (vs. position 6 on a linked pyridine in the target) creates distinct electronic effects, as evidenced by its predicted pKa of 1.97 .

Halogen and Functional Group Variations

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties
Target Compound I (3), (6-CF₃-pyridin-3-yl)O- (2) ~390 (estimated) High reactivity (iodine), strong EWG (CF₃)
3-Iodo-2-methoxy-5-methylpyridine I (3), OCH₃ (2), CH₃ (5) 279.1 Methoxy group increases electron density
3-Hydroxy-2-iodo-6-methylpyridine I (2), OH (3), CH₃ (6) 235.0 Hydroxy group enhances acidity (pKa ~8)
2-(Difluoromethyl)-6-iodo-3-hydroxypyridine I (6), OH (3), CHF₂ (2) 271.0 Difluoromethyl introduces lipophilicity

Biological Activity

3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its structure-activity relationships, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The molecular formula for 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine is C8H5F3INC_8H_5F_3IN with a molecular weight of approximately 305.03 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity, which is crucial for its biological activity.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyridine, particularly those with fluorinated substituents, exhibit significant antibacterial properties. The introduction of fluorine atoms has been shown to enhance the binding affinity of the compounds to bacterial targets, improving their efficacy against various pathogens .

Table 1: Antibacterial Activity of Pyridine Derivatives

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridineE. coli8 µg/mL
3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridineS. aureus4 µg/mL

Analgesic Activity

In vitro studies have indicated that certain pyridine derivatives act as TRPV1 antagonists, which are important for pain modulation. The compound's structure suggests that it could interact with the TRPV1 receptor, potentially providing analgesic effects similar to other known antagonists .

Case Study: Analgesic Efficacy
A study evaluated the analgesic properties of a related compound in a formalin pain model in mice. The results indicated that the compound significantly reduced pain responses, supporting its potential use in pain management therapies .

The biological activity of 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine can be attributed to its ability to modulate specific receptors in biological systems:

  • TRPV1 Receptor Modulation : The compound may inhibit TRPV1 activity, which is involved in nociception (the sensory perception of pain). This inhibition can lead to reduced pain sensation.
  • Antimicrobial Mechanism : The presence of the trifluoromethyl group enhances the lipophilicity and electron-withdrawing capacity of the molecule, improving its interaction with bacterial membranes and potentially disrupting their integrity .

Q & A

Basic: What are the recommended synthetic routes for preparing 3-Iodo-2-((6-(trifluoromethyl)pyridin-3-yl)oxy)pyridine?

Methodological Answer:
The compound can be synthesized via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr). For example, a pyridine-3-ol derivative may react with a halogenated pyridine (e.g., 3-iodo-5-(trifluoromethyl)pyridin-2-yl trifluoromethanesulfonate) under basic conditions (e.g., K₂CO₃ in DMF) to form the ether linkage . Alternatively, Suzuki-Miyaura cross-coupling using a boronic acid derivative (e.g., {5-[2-(trifluoromethyl)phenyl]pyridin-3-yl}boronic acid) and palladium catalysts (e.g., Pd(PPh₃)₄) can introduce the trifluoromethylpyridinyl group .

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:
Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (expected: ~395.1 g/mol) and ¹H/¹³C NMR to verify substituent positions. For example:

  • ¹H NMR : Aromatic protons near δ 7.5–8.5 ppm (pyridine rings), with splitting patterns indicating coupling between adjacent protons .
  • ¹⁹F NMR : A singlet at ~δ -60 ppm confirms the trifluoromethyl group .
  • HPLC : Monitor purity (>95%) using a C18 column with acetonitrile/water gradients .

Basic: What are common reactivity patterns of the iodo and trifluoromethyl groups in this compound?

Methodological Answer:
The iodo group undergoes cross-coupling reactions (e.g., Suzuki, Stille) for aryl-aryl bond formation, while the trifluoromethyl group is typically inert but enhances lipophilicity and metabolic stability . For example:

  • Iodo substitution : Replace iodine with amines (Buchwald-Hartwig) or alkynes (Sonogashira) using CuI/Pd catalysts .
  • Trifluoromethyl stability : Resists hydrolysis under acidic/neutral conditions but may degrade under strong bases (e.g., NaOH > 100°C) .

Advanced: How does the position of the trifluoromethyl and iodo substituents influence regioselectivity in further functionalization?

Methodological Answer:
The electron-withdrawing trifluoromethyl group directs electrophilic substitutions to the meta position, while the iodo group (weakly electron-withdrawing) can activate ortho/para positions. For example:

  • Nitration : Nitric acid/H₂SO₄ preferentially targets the pyridine ring meta to the trifluoromethyl group .
  • Oxidative coupling : Iodo at C3 facilitates coupling at C2/C4 due to steric and electronic effects .

Advanced: What computational methods are used to predict the electronic effects of substituents on reactivity?

Methodological Answer:
Density functional theory (DFT) (e.g., B3LYP/6-31G*) calculates:

  • Electrostatic potential maps : Identify electron-deficient regions (e.g., near CF₃) prone to nucleophilic attack .
  • Frontier molecular orbitals : HOMO/LUMO gaps (~5–6 eV) predict charge-transfer interactions in catalysis .

Advanced: How can researchers assess the biological activity of derivatives in medicinal chemistry?

Methodological Answer:

  • Kinase inhibition assays : Test derivatives against kinases (e.g., PI3K) using ADP-Glo™ kits. Trifluoromethylpyridines often show enhanced binding to hydrophobic pockets .
  • CYP450 metabolism studies : Use human liver microsomes to evaluate metabolic stability (CF₃ groups reduce oxidative metabolism) .

Advanced: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent iodine loss via photodehalogenation .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the ether linkage .

Advanced: How should researchers resolve contradictions in reported reaction yields for similar trifluoromethylpyridines?

Methodological Answer:

  • Parameter optimization : Screen solvents (e.g., DMF vs. THF) and bases (e.g., Cs₂CO₃ vs. K₃PO₄) to improve reproducibility .
  • Catalyst purity : Use freshly distilled Pd(OAc)₂ to avoid deactivation by trace oxygen .

Advanced: What catalytic systems improve efficiency in coupling reactions involving this compound?

Methodological Answer:

  • Pd-XPhos systems : Enhance turnover in Suzuki couplings with electron-deficient aryl iodides .
  • Copper-free Sonogashira : Use PdCl₂(dppf)/Et₃N for alkynylation without side reactions .

Advanced: How does the trifluoromethyl group impact electronic properties compared to other substituents?

Methodological Answer:

  • Electron-withdrawing effect : CF₃ lowers π-electron density (Hammett σₚ = 0.88), increasing oxidative stability but reducing nucleophilic aromatic substitution rates .
  • Steric effects : The bulky CF₃ group hinders rotation around the pyridine-ether bond (barrier ~15 kcal/mol via DFT) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.